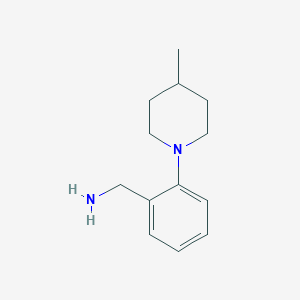

2-(4-Methyl-piperidin-1-yl)-benzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

[2-(4-methylpiperidin-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14/h2-5,11H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKKEFYFDIAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801257579 | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869943-41-9 | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1-piperidinyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Methyl-piperidin-1-yl)-benzylamine

The construction of this compound is typically achieved through a multi-step process that strategically forms the key bonds of the molecule. The primary approaches involve an initial N-alkylation to connect the 4-methylpiperidine (B120128) ring to the benzene (B151609) ring, followed by a reduction step to form the benzylamine (B48309) moiety.

A common strategy for forming the bond between the piperidine (B6355638) and benzene rings is through the N-alkylation of 4-methylpiperidine with a suitable benzaldehyde (B42025) or benzonitrile (B105546) derivative. This reaction is a type of nucleophilic substitution where the nitrogen atom of the piperidine acts as the nucleophile. For instance, the synthesis can commence with the reaction of 4-methylpiperidine with 2-fluorobenzonitrile. In this process, the piperidine displaces the fluorine atom on the aromatic ring to yield 2-(4-methylpiperidin-1-yl)benzonitrile (B177989). This intermediate is then carried forward to the next step in the synthetic sequence.

Table 1: Representative Conditions for N-Alkylation of Piperidines

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Piperidine | 4-Fluorobenzaldehyde | Anhydrous K2CO3 | DMF | 80-90°C | High |

This table is interactive. You can sort and filter the data.

Reductive amination is a versatile method for the formation of amines from carbonyl compounds or nitriles. In the context of synthesizing this compound, this approach can be applied in a few ways. One pathway involves the reduction of the nitrile group in 2-(4-methylpiperidin-1-yl)benzonitrile to the primary amine of the final product. This transformation can be accomplished using various reducing agents.

Alternatively, a reductive amination can be performed on 2-(4-methylpiperidin-1-yl)benzaldehyde. In this case, the aldehyde is reacted with an amine source, such as ammonia, to form an imine intermediate, which is then reduced to the desired benzylamine. This method is widely used in the synthesis of various substituted benzylamines. nih.gov The choice of reducing agent is crucial for the success of the reaction, with several common reagents available. googleapis.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates |

|---|---|---|

| Sodium borohydride | NaBH4 | Aldehydes, Ketones, Imines |

| Sodium cyanoborohydride | NaBH3CN | Imines (in acidic conditions) |

| Sodium triacetoxyborohydride | STAB | Aldehydes, Ketones (with amines) |

This table is interactive. You can sort and filter the data.

Advanced Synthetic Strategies for Analogues and Derivatives

The development of novel analogues and derivatives of this compound often requires more sophisticated synthetic methodologies. These advanced strategies offer greater flexibility in introducing diverse functional groups and molecular architectures.

Nucleophilic aromatic substitution (SNA) is a powerful tool for the synthesis of aryl amines and ethers. libretexts.org This reaction class is particularly useful for creating derivatives of this compound, where the piperidine moiety is introduced onto an aromatic ring. libretexts.org The reaction mechanism involves the attack of a nucleophile, such as 4-methylpiperidine, on an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. libretexts.org

The presence of the EWG is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org This allows for the displacement of a leaving group, typically a halide. By varying the electron-withdrawing groups and other substituents on the aromatic ring, a wide array of derivatives can be synthesized. For example, reacting 4-methylpiperidine with a substituted 1-fluoro-2-nitrobenzene (B31998) would yield a nitro-substituted precursor, which can then be further functionalized.

Table 3: Impact of Electron-Withdrawing Groups on SNAr Reactions

| Electron-Withdrawing Group | Position Relative to Leaving Group | Reactivity |

|---|---|---|

| -NO2 | Ortho, Para | High |

| -CN | Ortho, Para | Moderate to High |

| -C(O)R | Ortho, Para | Moderate |

This table is interactive. You can sort and filter the data.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. dovepress.comillinois.edu This methodology provides a modular approach to synthesizing complex molecules by linking together different building blocks. illinois.edu

In the context of synthesizing analogues of this compound, click chemistry can be employed to conjugate this scaffold to other molecules of interest. For instance, a derivative of the benzylamine could be functionalized with an azide (B81097) group, while a second molecule could bear a terminal alkyne. The CuAAC reaction would then be used to link these two fragments via a triazole bridge. This strategy is particularly valuable in medicinal chemistry for the rapid generation of libraries of compounds for biological screening. dovepress.com The triazole ring is not just a linker; it can also act as a pharmacophore, mimicking an amide bond but with greater stability.

Green Chemistry Principles in the Synthesis of Piperidine and Benzylamine Scaffolds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles are increasingly being applied to the synthesis of important chemical scaffolds like piperidine and benzylamine.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Green chemistry encourages the use of more environmentally benign alternatives, such as water or ethanol. organic-chemistry.orgrsc.org Research has shown that some amination reactions to produce benzylamine can be effectively carried out in greener solvents like 1,4-dioxane (B91453) or even water. organic-chemistry.orgrsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled. yale.edu For instance, the development of heterogeneous catalysts for the synthesis of benzylamine from lignin-derived chemicals is a significant step towards a more sustainable process. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Reactions with poor atom economy, such as those that generate large amounts of waste salts, are being replaced by more efficient alternatives. rsc.org

Use of Renewable Feedstocks: Whenever feasible, raw materials should be renewable rather than depleting. yale.edu The synthesis of benzylamine from lignin, a renewable biomass resource, is an example of this principle in action. rsc.org

Energy Efficiency: Chemical processes should be designed to minimize energy requirements by, for example, conducting reactions at ambient temperature and pressure. yale.edu Microwave-assisted synthesis is one technique that can reduce reaction times and energy consumption. oiccpress.com

By embracing these principles, the synthesis of piperidine and benzylamine-containing compounds can become more sustainable and environmentally friendly.

Analytical Techniques for Structural Elucidation in Synthetic Studies

The definitive identification and structural confirmation of "this compound" following its synthesis relies on a combination of modern analytical techniques. Spectroscopic and crystallographic methods are indispensable for verifying the molecular structure, determining purity, and, in some cases, understanding its three-dimensional arrangement in the solid state.

Spectroscopic Characterization (e.g., IR, NMR, Mass Spectrometry)

Detailed spectroscopic data for this compound is not widely available in the public domain. However, the expected spectroscopic signatures can be predicted based on its chemical structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the primary amine group, C-H stretching for both aromatic and aliphatic components, and C=C stretching for the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the chemical environment of each hydrogen atom. Distinct signals would be expected for the aromatic protons on the benzyl (B1604629) group, the benzylic methylene (B1212753) (-CH2-) protons, the protons on the piperidine ring, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would reveal adjacent proton-proton couplings.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzene ring, the benzylic carbon, the carbons of the 4-methylpiperidine ring, and the methyl carbon.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of this compound. Fragmentation patterns observed in the mass spectrum could provide further structural information.

A comprehensive search of scientific literature did not yield specific, published experimental spectroscopic data (IR, NMR, Mass Spectrometry) for this compound. Therefore, a data table of experimental values cannot be provided at this time.

X-ray Crystallography for Absolute Configuration and Supramolecular Assembly

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous information about its molecular geometry, bond lengths, bond angles, and the conformation of the piperidine ring. Furthermore, it would reveal details about the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, which would define its supramolecular assembly.

As of the latest available information, no public crystallographic data for this compound has been deposited in crystallographic databases. Consequently, a data table detailing its crystallographic parameters is not available.

Structure Activity Relationship Sar Studies and Molecular Design

SAR of 2-(4-Methyl-piperidin-1-yl)-benzylamine and its Core Scaffolds

The biological activity of derivatives based on the benzylpiperidine core is highly dependent on the nature and position of various substituents. Research into analogous structures, such as N-benzyl-piperidines and other piperidine-containing compounds, provides significant insights into the SAR of this class.

Systematic modification of the benzyl (B1604629) and piperidine (B6355638) rings has been a key strategy to elucidate the SAR of this scaffold. Studies on related N-benzyl-piperidine derivatives have shown that even minor chemical alterations can lead to substantial changes in biological activity.

Benzyl Ring Substitutions : The electronic and steric properties of substituents on the benzyl ring are critical. For a series of N-(piperidin-4-yl)-naphthamides, which share the substituted benzylpiperidine motif, it was found that halogen and methyl groups in the 3- or 4-position of the benzyl ring increased affinity for the D(4.2) dopamine (B1211576) receptor. researchgate.net In another study on N-benzyl-2-phenylpyrimidin-4-amine derivatives acting as USP1/UAF1 inhibitors, replacing an unsubstituted benzylamine (B48309) with a 4-phenyl benzyl amine was well-tolerated, maintaining potency. acs.orgnih.gov Further modifications showed that incorporating a pyridine (B92270) ring in this position could enhance potency by more than threefold. acs.orgnih.gov

Piperidine Ring Substitutions : The piperidine ring itself serves as a crucial anchor and can be modified to fine-tune activity. In the development of opioid ligands based on a related N-phenyl-N-(piperidin-2-yl)propionamide core, substitutions on a tetrahydronaphthalen-2-yl)methyl moiety (analogous to the benzyl group) were explored. nih.gov A hydroxyl substitution at the 5th position of this group resulted in ligands with excellent binding affinities in the low nanomolar range and high selectivity for the μ opioid receptor. nih.gov

Lipophilicity and Core Modifications : A significant challenge in the design of piperidine-based molecules is managing lipophilicity, which can impact drug-like properties. nih.gov In one SAR campaign on a complex piperidine-containing antitubercular agent, the highly lipophilic benzophenone (B1666685) group was systematically replaced to reduce the calculated logP (cLogP) and improve physicochemical properties. nih.gov This highlights a common strategy: modifying core fragments to optimize both potency and drug-likeness.

The following table summarizes SAR findings for N-benzyl-2-phenylpyrimidin-4-amine derivatives, illustrating the impact of substitutions on the benzylamine portion on inhibitory activity against the USP1/UAF1 deubiquitinase complex. acs.org

| Compound Analogue (Substitution on Benzylamine) | IC₅₀ (μM) | Fold Change vs. Original Hit |

| HTS Hit (Unsubstituted) | 4.7 | 1.0 |

| 4-Phenyl | 3.7 | 1.3x improvement |

| 4-Pyridine | 1.9 | 2.5x improvement |

| 3-Pyridine | 1.1 | 4.3x improvement |

| 2-Isopropylphenyl | 0.18 | 26.1x improvement |

This table is generated based on data for illustrative purposes of SAR principles on a related scaffold.

The conformational flexibility of the piperidine ring is a critical determinant of biological activity. The ring typically adopts a low-energy chair conformation, but the presence of substituents can lead to more complex conformational equilibria, including twist-boat forms. researchgate.net The orientation of substituents—whether axial or equatorial—profoundly affects how the molecule presents its key interacting groups to a biological target.

Rational Design of this compound Derivatives

Rational drug design leverages the understanding of SAR to create new molecules with improved properties. This can be approached from two main perspectives: using the ligand's properties as a guide (ligand-based) or using the target's structure (structure-based). nih.gov

Ligand-Based Drug Design (LBDD) : In the absence of a known 3D structure for the biological target, LBDD methods are employed. nih.gov This approach relies on analyzing a set of molecules known to be active and inferring the necessary structural features for activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate chemical properties with biological activity. nih.gov For benzylpiperidine derivatives, one could build a QSAR model based on a series of analogues with varying substituents to predict the activity of new, unsynthesized compounds.

Structure-Based Drug Design (SBDD) : When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR, SBDD becomes a powerful tool. nih.gov This method involves docking candidate molecules into the target's binding site computationally. This allows for the visualization of key interactions (like hydrogen bonds, hydrophobic interactions, and electrostatic contacts) and guides the design of new derivatives that can optimize these interactions for higher affinity and selectivity. unisi.it

Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govresearchgate.net

For the this compound class, a hypothetical pharmacophore model could be constructed based on known active analogues. Such a model would likely include:

A positive ionizable feature , corresponding to the basic nitrogen atom of the piperidine ring, which is often crucial for forming salt bridges or hydrogen bonds.

A hydrophobic/aliphatic feature , representing the 4-methyl group on the piperidine ring.

An aromatic ring feature , representing the benzyl group, which is often involved in π-π stacking or hydrophobic interactions.

Additional hydrogen bond acceptor/donor or hydrophobic points corresponding to optimal substituents on the benzyl ring, as identified through SAR studies.

This model serves as a 3D query to screen large virtual databases for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. nih.gov

Stereochemical Considerations in Design and Activity

Stereochemistry, the 3D arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems are inherently chiral. The introduction of a methyl group at the 4-position of the piperidine ring introduces stereochemical considerations. Although the 4-position itself is not a stereocenter in the parent molecule, its spatial orientation (axial vs. equatorial in the chair conformation) is vital.

Furthermore, if additional substituents are introduced to the piperidine or benzyl rings, chiral centers can be created. Enantiomers (non-superimposable mirror images) of a chiral drug can have significantly different potencies, metabolic fates, and toxicities. For instance, in a series of opioid ligands, specific stereoisomers showed markedly higher binding affinities and functional activities, underscoring the importance of controlling stereochemistry during synthesis and design. nih.gov Therefore, the development of stereoselective syntheses is often a crucial step in optimizing a lead compound, ensuring that only the more active and safer stereoisomer is advanced.

Computational Chemistry in Molecular Design and SAR

Computational chemistry utilizes computer simulations to model chemical systems, providing insights into molecular behavior and interactions that can be difficult to obtain through experimental methods alone. These in silico techniques are integral to molecular design and SAR studies, enabling the prediction of a compound's properties and its interaction with biological targets. This approach accelerates the drug design cycle by prioritizing the synthesis of the most promising compounds, thereby saving time and resources. For scaffolds related to this compound, computational methods such as molecular docking, molecular dynamics simulations, and quantum chemical calculations have been instrumental in elucidating the structural requirements for biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen virtual libraries of compounds and to predict the binding mode and affinity of a ligand for a specific biological target. connectjournals.comnih.gov

In studies involving analogs of the piperidine-benzylamine core, molecular docking has been employed to understand their interaction with various protein targets. For instance, docking studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine were performed to investigate its potential inhibitory effect against protein targets of the SARS-CoV-2 virus. nih.gov These studies help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure to rank and compare different analogs. brieflands.comresearchgate.net

For example, in a study of novel benzimidazole (B57391) derivatives containing a substituted piperazine (B1678402) moiety, molecular docking was used to probe the ligand-binding interactions and strengthen the investigation. connectjournals.com The results, including glide docking scores and binding energies, helped to rationalize the observed biological activities. connectjournals.com Similarly, docking of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives against the dipeptidyl peptidase-4 (DPP-4) enzyme revealed affinity values comparable to the standard drug, sitagliptin. brieflands.com

Table 1: Representative Molecular Docking Studies on Related Scaffolds

| Compound Class | Protein Target | Key Interactions Noted | Software/Method | Reference |

|---|---|---|---|---|

| 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Anticancer Target | Binding mode consistent with camptothecin | Glide | connectjournals.com |

| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Efficient interaction with the protease | Not Specified | nih.gov |

| Quinazolinone Derivatives | DPP-4 Enzyme | Hydrogen bonds with Glu-205 and Glu-206 | Molecular Docking | brieflands.com |

| Pyridine Dicarbonitriles with Benzylpiperidine Moiety | Sigma-1 Receptor (σ1R) | Binding energy of -11.2 kcal/mol | Molecular Modeling | researchgate.net |

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a predicted binding pose and for understanding the conformational changes that may occur in both the ligand and the protein upon binding. nih.govrjpbr.com

The process typically involves placing the docked protein-ligand complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to model their motion over nanoseconds or even longer. nih.gov Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD trajectory for the ligand suggests that it remains bound in a stable conformation within the protein's active site. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time, identifying the most persistent and therefore most important hydrogen bond interactions. nih.gov

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy (ΔGbind) than docking scores alone. nih.gov

In studies of corticotropin-releasing factor 1 (CRF-1) receptor antagonists, MD simulations were performed on the most promising compound to confirm the stability of the protein-ligand complex and to observe that its movement was stable throughout the simulation. brieflands.com Such simulations provide confidence in the predicted binding mode and can reveal dynamic interactions not apparent from static docking poses. brieflands.com

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. jksus.orgnanobioletters.com These calculations provide fundamental insights into a molecule's geometry, stability, and reactivity, which are essential for understanding its biological activity. nih.govnih.gov

Key electronic properties calculated for analogs of this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO – EHOMO) are important descriptors of a molecule's reactivity and stability. nih.govnanobioletters.com A small energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.govjksus.org This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding, with a biological target. nih.gov

Atomic Charges: Calculations can determine the partial charge on each atom in the molecule, which influences its electrostatic interactions with the receptor. epstem.net

For example, DFT calculations were used to optimize the geometry and analyze the HOMO-LUMO energies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine to understand its stability and reactivity. nih.gov Similarly, for a novel piperazine derivative, DFT methods were used to optimize the molecular geometry, and MEP analysis helped identify the nucleophilic and electrophilic sites that favor hydrogen bond formation. jksus.org These computational studies provide a detailed electronic profile of a molecule that complements experimental SAR data.

Table 2: Summary of Quantum Chemical Calculation Applications

| Calculation Type | Property Investigated | Significance in SAR | Reference |

|---|---|---|---|

| DFT (B3LYP) | HOMO-LUMO Energy Gap | Indicates molecular reactivity and stability. | nanobioletters.com |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. | nih.gov |

| DFT | Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. | jksus.org |

| TD-DFT | Theoretical UV-Visible Spectra | Helps in characterizing the molecule and understanding its electronic transitions. | nanobioletters.com |

Biological and Pharmacological Investigations

In Vitro Pharmacological Profiling

Cell-Based Assays

Cytotoxicity and Cell Proliferation Studies

No research findings or data tables for "2-(4-Methyl-piperidin-1-yl)-benzylamine" are available in the public domain based on the performed searches.

Inflammasome Inhibition and Cytokine Release

A review of existing scientific literature did not yield specific studies investigating the direct effects of this compound on inflammasome inhibition or cytokine release. The NLRP3 inflammasome is a critical component of the innate immune system, and its activation leads to the release of pro-inflammatory cytokines like IL-1β. nih.gov While various compounds are being explored as NLRP3 inhibitors for treating inflammatory and autoimmune disorders, research has not yet specifically implicated this compound in this pathway. nih.gov

Effects on Neurotrophic Factors and Gene Expression

There is currently no specific data from the available research on the effects of this compound on the expression or function of neurotrophic factors or on broader gene expression profiles. Research into other novel piperidine (B6355638) derivatives has indicated potential for treating neurodegenerative disorders through anti-inflammatory action and high affinity for sigma and serotonin (B10506) receptors, which are linked to cellular inflammation. nih.gov However, a direct link to neurotrophic factor modulation by this compound has not been established.

Potential Therapeutic Applications based on Biological Activity

The therapeutic potential of this compound can be extrapolated from studies on compounds containing its core components: the benzylpiperidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.

Antifungal and Antimicrobial Activities

The benzylamine (B48309) and piperidine structures are integral to many compounds with demonstrated antimicrobial and antifungal properties. The benzylamine class of drugs, for instance, includes potent antifungal agents that function by inhibiting squalene (B77637) epoxidase, a crucial enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane. nih.gov This inhibition leads to increased membrane permeability and ultimately, fungal cell death. nih.gov

Similarly, the piperidine ring is a common feature in a wide variety of heterocyclic compounds developed for their bactericidal and fungicidal activities. biomedpharmajournal.org Research into novel benzimidazole (B57391) derivatives containing piperazine (B1678402) or piperidine moieties has identified compounds with significant antibacterial activity against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as notable antifungal activity. nih.gov For example, certain novel benzimidazole-piperidine compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against fungal pathogens. nih.gov

While direct testing data for this compound is not available, its structural composition suggests it may be a candidate for future antimicrobial and antifungal research.

Table 1: Antimicrobial Activity of Related Benzimidazole-Piperidine/Piperazine Derivatives

| Compound Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Benzimidazole-Piperidine Derivative | Staphylococcus aureus | 6.25 |

| Benzimidazole-Piperidine Derivative | MRSA | 6.25 |

| Various Benzimidazole-Piperidine Derivatives | Fungal Strains | 3.12 |

Data sourced from studies on novel synthesized benzimidazole derivatives containing piperidine/piperazine moieties. nih.gov

Neurological Disorders

The piperidine moiety is a cornerstone in the development of therapies for central nervous system (CNS) disorders, including various neurological conditions. nih.gov

The benzylpiperidine scaffold, central to the structure of this compound, is a key area of focus in the search for treatments for Alzheimer's disease (AD). rsc.orgresearchgate.net The multifactorial nature of AD has led to the development of multi-target-directed ligands (MTDLs), and benzylpiperidine derivatives have emerged as promising candidates. rsc.org

Research on N'-(4-benzylpiperidin-1-yl)alkylamine derivatives has revealed their potential to act on multiple pathological pathways in AD. rsc.orgresearchgate.net These compounds have been shown to:

Prevent the aggregation of amyloid-beta (Aβ) peptides into neurotoxic β-sheets. rsc.org

Inhibit Aβ fibrillogenesis mediated by acetylcholinesterase (AChE). rsc.org

Provide neuroprotection against oxidative stress and Aβ-induced cell death. researchgate.net

Reverse cognitive and biochemical deficits in animal models of AD, with efficacy comparable to the standard drug donepezil. rsc.org

Furthermore, various piperidine derivatives have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), a primary therapeutic strategy for symptomatic treatment of AD. nih.govnih.gov The nitrogen atom within the piperidine ring is often crucial for creating interactions with key amino acid residues in the active site of the AChE enzyme. nih.gov Given that the benzylpiperidine core is a foundational element of these multi-target agents, this compound holds potential as a scaffold for the development of novel therapeutics for Alzheimer's and other neurodegenerative diseases. rsc.orggoogle.com

Table 2: Investigated Actions of Benzylpiperidine Derivatives in Alzheimer's Disease Models

| Investigated Mechanism | Finding | Reference |

|---|---|---|

| Aβ Aggregation | Confirmed ability to prevent β-sheet aggregation and fibril formation. | rsc.org |

| AChE-mediated Aβ Fibrillogenesis | Demonstrated inhibition via interaction with the AChE peripheral anionic site. | rsc.org |

| Neuroprotection | Exerted neuroprotective action against Aβ and H₂O₂-mediated cell death. | researchgate.net |

| Cognitive Deficits (in vivo) | Significantly reversed scopolamine-induced neurobehavioral and biochemical changes. | rsc.org |

Findings are based on studies of various N'-(4-benzylpiperidin-1-yl)alkylamine derivatives. rsc.orgresearchgate.net

Specific research linking this compound to drug addiction or the modulation of specific neurotransmitter systems is not presently available. However, the broader class of molecules containing piperidine and piperazine rings is known to interact with CNS receptors. These heterocyclic structures are found in numerous antipsychotic, antidepressant, and other psychoactive drugs. mdpi.com Phytochemicals are known to modulate serotonergic and dopaminergic systems, which are implicated in psychiatric diseases. mdpi.com The inclusion of the piperidine ring in the structure of this compound suggests a potential, though unexplored, capacity to interact with monoamine neurotransmitter systems. mdpi.com

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the biological and pharmacological investigations of the chemical compound “this compound” for the topics outlined in the request.

Searches for studies on this specific compound in the context of Schizophrenia and Glycine Transporter Inhibition, Depression and Antidepressant-like Actions, Anticancer and Antitumor Research, and Antiparasitic Applications did not yield any direct results. Similarly, no information was found regarding its binding affinity to biological targets or its specific mechanisms of action.

While the broader class of molecules containing piperidine and benzylamine moieties are of significant interest in medicinal chemistry and are explored for a variety of therapeutic targets, the scientific community has not published findings specifically for this compound in these areas.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on “this compound” as per the provided outline.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite extensive searches of scientific databases and scholarly articles, no specific preclinical research data for the chemical compound this compound has been identified in the public domain. The requested information regarding its in vivo pharmacological evaluation, use in preclinical imaging studies such as PET and SPECT, and its development as a molecular probe or ligand is not available in the accessible scientific literature.

While the broader classes of piperidine and benzylamine derivatives are subjects of extensive investigation in neuroscience and oncology research, with many analogues being explored for their therapeutic and diagnostic potential, information pertaining directly to this compound is absent from the reviewed sources.

Preclinical Research and Translational Studies

No published studies were found describing the preclinical or translational research of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

There is no available information on the in vivo pharmacological assessment of this compound.

No studies have been published that utilize this compound in any animal models of disease.

There are no reports of this compound being evaluated in any behavioral assays in preclinical animal models.

No data is available on the use of this compound or its radiolabeled derivatives in preclinical imaging modalities such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

There is no information in the scientific literature regarding the development or use of this compound as a molecular probe or ligand for any biological target.

Intellectual Property and Commercial Applications in Academic Context

Patent Landscape Analysis of 2-(4-Methyl-piperidin-1-yl)-benzylamine and Analogues

The patent landscape for analogues of this compound is characterized by claims focusing on novel chemical entities, methods of synthesis, and their application in various therapeutic areas. Corporate entities are the primary assignees, indicating a strong commercial interest in this structural class for drug development. These patents typically feature a broad Markush structure, aiming to cover a wide range of related compounds to maximize intellectual property protection. unitaid.org

Key therapeutic areas for patented analogues include treatments for central nervous system disorders, inflammatory conditions, and infectious diseases. google.comnih.gov For instance, patents have been granted for N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as potential anticancer agents and for 2-(piperidin-4-yl)-1H-benzimidazole compounds showing antihistamine and antiallergic activity. google.comnih.gov The claims often encompass not only the compounds themselves but also their pharmaceutically acceptable salts and various crystalline forms, which can offer further intellectual property protection and advantages in formulation. google.comnih.gov

Table 1: Representative Patents for Analogues Containing Benzylamine (B48309) or Piperidine (B6355638) Moieties

| Patent / Application No. | Title | Assignee/Applicant | Therapeutic Area/Application |

|---|---|---|---|

| US6297375B1 | 4-phenyl-pyridine derivatives | Hoffmann-La Roche | Neurokinin 1 (NK-1) receptor antagonists for depression, pain, and inflammatory diseases. google.com |

| NO303014B1 | 2-(piperidin-4-yl)-1H-benzimidazole compounds | Janssen Pharmaceutica N.V. | Antihistaminic and antiallergic agents. google.com |

| US20100010044A1 | Novel crystalline form of 2-[4-(4-fluoro-benzyl)-piperidine-1-yl]-2-oxo-n-(2-oxo-2,3-dihydro-benzoxazol-6-yl)-acetamide | Forest Laboratories Holdings | Crystalline form of a piperidine derivative. google.com |

| CN1583742A | Method for preparing 4-piperidyl piperidine | N/A (Individual Inventors) | A novel synthesis method using benzylamine as a starting material. google.com |

Academic Contributions to Patentable Discoveries

Academic research plays a foundational role in delineating the patentable landscape for novel chemical entities. University-led studies often focus on the synthesis of new compound libraries, characterization of their chemical properties, and initial investigations into their biological activity. This preclinical work establishes the novelty, utility, and non-obviousness criteria that are essential for a successful patent application.

For example, research from academic institutions like Ankara University has led to the synthesis and antimicrobial evaluation of novel benzimidazole (B57391) derivatives containing piperidine moieties. nih.gov Such studies, published in peer-reviewed journals, disclose new structure-activity relationships (SAR), identifying which parts of a molecule are essential for its biological effect. nih.govnih.gov Another academic study details the synthesis of pyrimido[4,5-c]quinoline (B14755456) derivatives with a benzylamine component as potential inhibitors of the enzyme CSNK2A for antiviral applications. mdpi.com

These academic findings serve as the scientific bedrock upon which commercial entities can build. The synthesis pathways developed in university labs are often adapted for large-scale production, and the initial biological hits provide the starting points for more extensive drug discovery programs. Research focused on developing novel heterocyclic compounds, such as pyrroloquinoxaline derivatives, for anti-leukemic activity further illustrates the role of academic science in identifying new therapeutic uses for complex molecules containing the core structures of interest. mdpi.com

Collaborative Research and Licensing Opportunities

The discoveries originating from academic laboratories create numerous opportunities for collaboration and licensing with the pharmaceutical industry. University technology transfer offices are typically responsible for managing the intellectual property generated from faculty research and seeking commercial partners to advance these discoveries.

A common model involves a pharmaceutical company licensing a university's patent on a promising compound series. This provides the company with exclusive rights to develop and commercialize drugs based on the licensed technology. In return, the academic institution receives fees, milestone payments, and royalties on future sales.

Furthermore, collaborative research agreements are another avenue for partnership. In this model, a company may fund specific research in an academic lab that aligns with its commercial interests. This allows the company to leverage the specialized expertise and innovative environment of the university while providing the academic researchers with funding and a clear pathway for the clinical translation of their work. The development of potent inhibitors for targets like the USP1/UAF1 deubiquitinase, which involved detailed SAR studies, is a prime example of research that is ripe for such collaborative efforts to translate preclinical findings into viable therapeutic candidates. nih.gov These partnerships are crucial for bridging the gap between early-stage discovery and the costly, complex process of drug development and commercialization.

常见问题

Q. What are the primary synthetic routes for 2-(4-methyl-piperidin-1-yl)-benzylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-methylpiperidine with benzaldehyde derivatives, followed by reduction using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) under inert conditions. For example, a similar protocol for benzylfentanyl synthesis (using 1-benzyl-4-piperidone and aniline) achieved intermediates with high purity by optimizing stoichiometric ratios and pH control .

- Key Parameters :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Reductive Amination | STAB, DCM, RT, 24h | ~75% | >95% |

| Purification | Column chromatography (silica gel, EtOAc/hexane) | - | 97% |

- Critical Consideration : Excess borohydride may lead to over-reduction; monitor reaction progress via TLC or HPLC .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show signals for the benzyl group (δ 7.2–7.4 ppm, multiplet), piperidine protons (δ 2.4–3.1 ppm, multiplet), and methyl group (δ 1.2 ppm, singlet). Compare with reference spectra of structurally analogous piperidines (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride ).

- IR : Look for N-H stretches (~3300 cm) and aromatic C-H bends (~750 cm), as seen in pyrilamine derivatives .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 219.2 (calculated for CHN).

Q. What pharmacological assays are suitable for studying the bioactivity of this compound?

- Methodological Answer : Piperidine derivatives are often screened for GPCR modulation (e.g., serotonin or dopamine receptors) using:

- Radioligand Binding Assays : Competitive binding studies with H-labeled ligands (e.g., 5-HT receptor assays).

- Functional Assays : cAMP accumulation or calcium flux measurements in transfected HEK293 cells.

- Reference Standards : Use structurally related compounds like 1-benzyl-4-(benzylamino)-4-piperidinecarboxamide for comparative IC analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis or predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize transition states for reductive amination using Gaussian09 at the B3LYP/6-31G(d) level. Compute thermodynamic parameters (ΔG, ΔH) to identify favorable reaction temperatures (e.g., 25–40°C) .

- Solvent Effects : Use COSMO-RS to model solvent interactions; polar aprotic solvents (e.g., DCM) enhance reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data for piperidine derivatives?

- Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay variability.

- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers and test individually.

- Assay Standardization : Validate protocols using positive controls (e.g., 4-anilino-1-benzylpiperidine) and replicate experiments across multiple cell lines .

Q. How can researchers design experiments to investigate metabolic stability or toxicity of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., N-demethylation products) using high-resolution MS.

- Toxicity Screening : Use zebrafish embryos or HepG2 cells for acute toxicity (LC) and genotoxicity (comet assay). Compare results with structurally similar compounds like 4-methylpiperazine derivatives .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow chemistry to control exothermic reactions (e.g., borohydride reduction).

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve scalability .

- Safety : Address hazards (e.g., STAB reactivity) by implementing inert gas purging and temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。